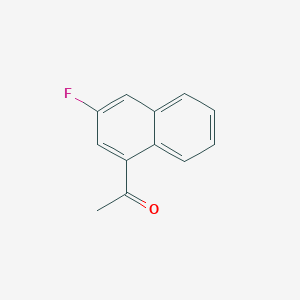

1-(3-Fluoronaphthalen-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9FO and a molecular weight of 188.20 g/mol It is a derivative of naphthalene, where a fluorine atom is substituted at the third position of the naphthalene ring, and an ethanone group is attached to the first position

Métodos De Preparación

The synthesis of 1-(3-Fluoronaphthalen-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoronaphthalene and acetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Procedure: 3-Fluoronaphthalene is reacted with acetyl chloride in a solvent like dichloromethane. The mixture is stirred at a low temperature, and aluminum chloride is added slowly. The reaction is allowed to proceed at room temperature for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Análisis De Reacciones Químicas

1-(3-Fluoronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).

Condensation: The ethanone group can participate in condensation reactions with various nucleophiles, forming products like chalcones or hydrazones.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Pathways:

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, it has been utilized in the preparation of complex organic molecules such as perylene derivatives through oxidative cyclodehydrogenation processes. These reactions often involve the use of reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and boronic acids to facilitate the formation of desired products .

Reactivity and Derivatives:

1-(3-Fluoronaphthalen-1-yl)ethanone can serve as a precursor for synthesizing other fluorinated compounds that exhibit unique electronic properties. Its reactivity allows for the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs), which are crucial in the electronics industry .

Biological Activities

Antimicrobial and Antitumor Properties:

Research indicates that compounds related to this compound exhibit promising biological activities. Studies have shown antimicrobial effects against various pathogens and potential anti-tumor activities. For example, derivatives of fluorinated naphthalene compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in cancer therapeutics .

Molecular Docking Studies:

Molecular docking studies have highlighted the binding affinity of related compounds to specific biological targets. For instance, a derivative showed potential inhibition against estrogen receptor alpha (Erα), with a binding affinity indicating its possible role as an anti-breast cancer agent. This suggests that this compound and its derivatives could be further explored for their therapeutic potential in hormone-related cancers .

Material Science Applications

Organic Electronics:

Due to its unique structural properties, this compound is being investigated for applications in organic electronics. The compound's ability to form stable films makes it suitable for use in organic photovoltaic cells and OLEDs. Its fluorinated nature enhances the electronic properties, making it a candidate for high-performance materials .

Nanomaterials:

Research into nanomaterials has also incorporated this compound as a building block for creating advanced nanostructures. These materials can be used in various applications ranging from sensors to drug delivery systems due to their tunable properties and high surface area .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of fluorinated naphthalene derivatives against bacterial strains | Showed significant inhibition against Staphylococcus aureus and E. coli |

| Molecular Docking Analysis | Evaluated binding affinities of derivatives to Erα | Found strong binding with a Ki value of 16.71 nM |

| Organic Electronics Research | Explored the use of this compound in OLEDs | Demonstrated improved efficiency compared to non-fluorinated analogs |

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoronaphthalen-1-yl)ethanone depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparación Con Compuestos Similares

1-(3-Fluoronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:

1-(4-Fluoronaphthalen-1-yl)ethanone: This compound has the fluorine atom at the fourth position instead of the third.

1-(3-Chloronaphthalen-1-yl)ethanone: Substituting fluorine with chlorine can significantly alter the compound’s chemical properties and reactivity due to the different electronegativities and sizes of the halogen atoms.

1-(3-Bromonaphthalen-1-yl)ethanone:

Actividad Biológica

1-(3-Fluoronaphthalen-1-yl)ethanone, also known by its CAS number 64977-37-3, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound features a fluorinated naphthalene moiety, which may influence its interaction with biological targets.

Molecular Structure

- Chemical Formula : C11H9FO

- Molecular Weight : 180.19 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and alter the electronic properties of the compound, potentially leading to increased binding affinity for specific targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, though detailed investigations are required to confirm these effects.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of fluorinated naphthalene derivatives demonstrated that such compounds could inhibit the proliferation of various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. The results indicated a dose-dependent response, suggesting that this compound might similarly affect cancer cell viability.

Case Study 2: Enzyme Inhibition

Research exploring enzyme inhibition by naphthalene derivatives found that certain compounds could inhibit key metabolic enzymes involved in cancer metabolism. This suggests a potential role for this compound as an enzyme inhibitor, potentially impacting metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with similar compounds is useful:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Naphthalene | Moderate | Low | Apoptosis induction |

| Fluorinated Naphthalene Derivative | High | Moderate | Enzyme inhibition |

Propiedades

IUPAC Name |

1-(3-fluoronaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWXFHJXSZQQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC2=CC=CC=C21)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.